tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate
Overview
Description
tert-Butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate: is a complex organic compound that features a triazole ring, an azetidine ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate typically involves multiple steps. One common approach starts with the formation of the triazole ring through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The azetidine ring is then introduced via a nucleophilic substitution reaction.
Industrial Production Methods: This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in the compound can undergo oxidation to form a carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol.
Substitution: The triazole ring can participate in various substitution reactions, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions on the triazole ring.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The triazole ring is known for its bioactivity, and the compound’s structure allows for modifications that can enhance its biological properties .
Industry: In materials science, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength .
Mechanism of Action
The mechanism of action of tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate is not fully understood. it is believed that the triazole ring interacts with biological targets through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- tert-Butyl 4-((1H-1,2,3-triazol-1-yl)methyl)benzoate
- tert-Butyl 3-((1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate
Uniqueness: The presence of both the triazole and azetidine rings in tert-butyl 3-((4-formyl-1H-1,2,3-triazol-1-yl)methyl)azetidine-1-carboxylate makes it unique.
Properties
IUPAC Name |
tert-butyl 3-[(4-formyltriazol-1-yl)methyl]azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-12(2,3)19-11(18)15-4-9(5-15)6-16-7-10(8-17)13-14-16/h7-9H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWGXDMAYABGMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CN2C=C(N=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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